molecular formula C7H7N3O2 B152810 Pyridine-3,5-dicarboxamide CAS No. 4663-99-4

Pyridine-3,5-dicarboxamide

Cat. No.: B152810
CAS No.: 4663-99-4
M. Wt: 165.15 g/mol
InChI Key: ANNOWMBWHHKGLN-UHFFFAOYSA-N
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Description

Pyridine-3,5-dicarboxamide is an organic compound with the molecular formula C7H7N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom this compound is characterized by the presence of two amide groups attached to the third and fifth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-dicarboxamide typically involves the reaction of pyridine-3,5-dicarboxylic acid with ammonia or amine derivatives. One common method is the reaction of pyridine-3,5-dicarbonyl chloride with ammonia, which results in the formation of this compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Pyridine-3,5-diamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-3,5-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.

    Industry: It is used in the development of new materials, such as metal-organic frameworks and polymers.

Comparison with Similar Compounds

    Pyridine-2,6-dicarboxamide: Similar structure but with amide groups at the second and sixth positions.

    Pyridine-3,4-dicarboxamide: Amide groups at the third and fourth positions.

    Pyridine-2,5-dicarboxamide: Amide groups at the second and fifth positions.

Uniqueness: Pyridine-3,5-dicarboxamide is unique due to the specific positioning of its amide groups, which influences its chemical reactivity and binding properties. This unique structure allows it to form distinct coordination complexes and participate in specific chemical reactions that are not as favorable for its isomers.

Properties

IUPAC Name

pyridine-3,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNOWMBWHHKGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326044
Record name pyridine-3,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-99-4
Record name 3,5-Pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Pyridinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084
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Record name pyridine-3,5-dicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Pyridine-3,5-dicarboxamide?

A1: this compound (molecular formula C7H7N3O2) is a low-molecular-weight organic compound featuring a pyridine ring core with two amide groups at the 3 and 5 positions. While specific spectroscopic data is not provided in the provided abstracts, its structure has been confirmed using single-crystal X-ray diffraction in various studies [, , ].

Q2: How does the structure of this compound influence its ability to form coordination polymers?

A2: The "V"-shaped geometry of this compound, combined with the presence of nitrogen atoms in the pyridine ring and amide groups, provides multiple coordination sites for metal ions [, ]. This enables the formation of diverse coordination polymers with varying dimensionalities and topologies, influenced by the specific metal ion, co-ligands, and reaction conditions.

Q3: Can you provide examples of how different co-ligands impact the structures of this compound-based coordination polymers?

A3: Research has demonstrated that utilizing different dicarboxylate co-ligands with varying rigidity and length significantly impacts the final crystal structures of cobalt(II) complexes with this compound []. Similarly, incorporating dicarboxylates like 5-methylisophthalic acid, 5-hydroxyisophthalic acid, 4,4′-oxybis(benzoic acid), and trans-1,4-cyclohexanedicarboxylic acid alongside Zinc(II) or Cadmium(II) results in a diverse range of coordination polymers with distinct structural features [].

Q4: What are the potential applications of this compound-based coordination polymers?

A4: These coordination polymers show promising applications in several areas:

  • Photocatalysis: They exhibit excellent photocatalytic activity and selectivity for degrading organic dyes under UV light [, ].
  • Fluorescent Sensing: Some complexes demonstrate sensitivity towards different organic solvents, suggesting potential use as fluorescent sensors [].
  • Controlled Drug Release: Supramolecular gels formed by this compound derivatives can encapsulate and release drugs like Vitamin B12, suggesting potential biomedical applications [].

Q5: What is known about the self-assembly mechanism of this compound derivatives in the formation of supramolecular gels?

A5: Studies with N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) reveal that the water content in organic solvents plays a crucial role in regulating the self-assembly process []. Intermolecular hydrogen bonding between amide groups and π–π stacking interactions between pyridine groups are identified as key driving forces for gel formation.

Q6: How does alkylation modify this compound and related compounds?

A6: Alkylation of this compound and related compounds like Pyridine-3,5-dicarbonitrile can be achieved through radical substitution reactions [, ]. This process introduces alkyl groups at the 2, 4, and 6 positions of the pyridine ring, with the degree of substitution dependent on the alkyl radical used and reaction conditions.

Q7: What is the significance of alkylation in this compound derivatives?

A7: Alkylation of this compound is relevant for structural modifications, particularly in the context of NAD(P) model compounds []. The introduction of alkyl groups can alter the compound's steric and electronic properties, potentially influencing its interactions with enzymes and ultimately its biological activity.

Q8: Have any studies explored the photo-stability of this compound derivatives?

A8: Yes, research has investigated the photo-stability of hydrophobic derivatives like 2-ethylhexyl pyridine-3-carboxylate and N,N′-di(2-ethylhexyl)this compound []. These studies revealed that while these compounds are susceptible to degradation under UV light, they demonstrate greater stability compared to hydroxyoxime copper extractants.

Q9: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A9: Commonly used analytical techniques include:

  • Single Crystal X-ray Diffraction: Provides detailed structural information about the compound and its complexes [, ].
  • Infrared Spectroscopy (IR): Offers insights into the functional groups present in the compound [].
  • Elemental Analysis: Confirms the elemental composition of the synthesized compound [].
  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the compound [].

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